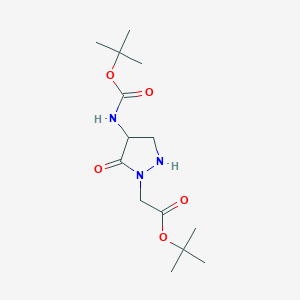
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2-chloroethyl group and a thiophen-2-yl group
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole typically involves the reaction of 2-chloroethyl hydrazine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to yield different substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The thiophen-2-yl group may contribute to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-5-(thiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(thiophen-2-yl)-1H-pyrazole: This compound has a similar structure but with the chloroethyl group at a different position on the pyrazole ring.
1-(2-Bromoethyl)-5-(thiophen-2-yl)-1H-pyrazole: This compound features a bromoethyl group instead of a chloroethyl group, which may affect its reactivity and biological activity.
1-(2-Chloroethyl)-5-(furan-2-yl)-1H-pyrazole: This compound has a furan-2-yl group instead of a thiophen-2-yl group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9ClN2S |
|---|---|
Molekulargewicht |
212.70 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-5-thiophen-2-ylpyrazole |
InChI |
InChI=1S/C9H9ClN2S/c10-4-6-12-8(3-5-11-12)9-2-1-7-13-9/h1-3,5,7H,4,6H2 |
InChI-Schlüssel |
OZXNDEQZRVCIIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC=NN2CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-(Trifluoromethyl)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11789394.png)

![Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11789397.png)








